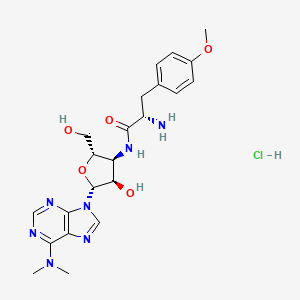

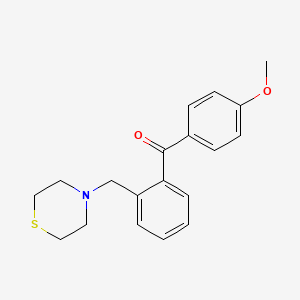

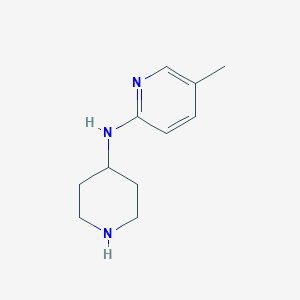

5-Methyl-N-(piperidin-4-YL)pyridin-2-amine

Descripción general

Descripción

“5-Methyl-N-(piperidin-4-YL)pyridin-2-amine” is a compound that has been studied for its arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers .

Molecular Structure Analysis

The molecular weight of a similar compound, “4-methyl-5-(piperidin-4-yl)pyridin-2-amine”, is 191.28 . The InChI code for this compound is 1S/C11H17N3/c1-8-6-11(12)14-7-10(8)9-2-4-13-5-3-9/h6-7,9,13H,2-5H2,1H3,(H2,12,14) .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Fluorous Ionic Liquids : Honda et al. (2017) explored the synthesis of a novel class of fluorous ionic liquids. The process involved the reaction of piperidine with perfluoroalkyl iodide in pyridine, leading to tertiary amine derivatives and subsequently to iodide salts with high fluorophilicity (Honda et al., 2017).

- Mechanism of DNA Strand Breakage : Mattes, Hartley, and Kohn (1986) provided insights into the mechanism by which piperidine, a related compound, creates strand breaks in DNA at sites of damaged bases, highlighting its application in DNA sequencing and studies of DNA damage (Mattes et al., 1986).

- Bis-amino Methylation for Spiro-fused Piperidines : Lohar et al. (2016) developed an environmentally benign chemical process for synthesizing 3,5-dispirosubstituted piperidines, showcasing the compound's role in creating complex molecular structures with potential pharmaceutical applications (Lohar et al., 2016).

Biological Activities

- Antimycobacterial Spiro-piperidin-4-ones : Kumar et al. (2008) described the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, which showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating the therapeutic potential of related compounds (Kumar et al., 2008).

Material Science and Catalysis

- Aerobic Oxidation Catalyzed by Ceria-Supported Nanogold : Dairo et al. (2016) discussed the efficient catalysis by CeO2-supported gold nanoparticles for the oxidation of cyclic amines to lactams, a critical process in the synthesis of important chemical feedstocks (Dairo et al., 2016).

Environmental and Analytical Chemistry

- Analysis of Aliphatic Amines in Water : Sacher, Lenz, and Brauch (1997) developed methods for determining aliphatic amines in water, underlining the environmental relevance and analytical applications of compounds like piperidine in monitoring water quality (Sacher et al., 1997).

Propiedades

IUPAC Name |

5-methyl-N-piperidin-4-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHESHQYMQHBMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629842 | |

| Record name | 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-N-(piperidin-4-YL)pyridin-2-amine | |

CAS RN |

518285-55-7 | |

| Record name | 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1603938.png)